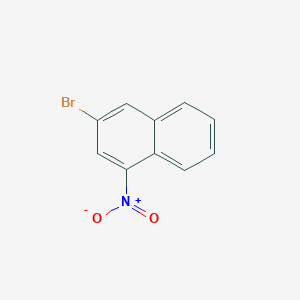

3-Bromo-1-nitronaphthalene

Descripción general

Descripción

3-Bromo-1-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 . It has a molecular weight of 252.07 .

Synthesis Analysis

The synthesis of 1-nitronaphthalene, a related compound, has been studied extensively. It involves the nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane . The reaction occurs under homogeneous conditions and yields 1-nitronaphthalene and 2-nitronaphthalene in the product at 96% and 4%, respectively .Molecular Structure Analysis

The InChI code for 3-Bromo-1-nitronaphthalene is 1S/C10H6BrNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1-phenylprop-2-ynone have been studied at the B3LYP/6-311G (d, p) level of theory . The reaction path is modeled to predict the different possible regioisomers with respect to the diene (D) and dienophile (Dp) approaches .Physical And Chemical Properties Analysis

3-Bromo-1-nitronaphthalene is a solid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-1-nitronaphthalene: is a valuable intermediate in organic synthesis. Its bromo and nitro groups make it a versatile compound for various chemical reactions. It can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Material Science

In material science, 3-Bromo-1-nitronaphthalene can be used to synthesize naphthalene-based polymers. These polymers have potential applications in creating new types of organic semiconductors, which are crucial for developing flexible electronic devices .

Medicinal Chemistry

The compound’s structure allows for the creation of naphthalene derivatives that may have medicinal properties. It can act as a precursor for pharmaceuticals that target specific proteins or enzymes within the body .

Photovoltaic Research

3-Bromo-1-nitronaphthalene: can be used in the development of organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for creating more efficient solar cells .

Dye and Pigment Production

The bromo and nitro groups in 3-Bromo-1-nitronaphthalene are functional groups that can interact with other compounds to form dyes and pigments. These dyes have applications in textile manufacturing and ink production .

Analytical Chemistry

This compound can be used as a standard in chromatography and mass spectrometry for the identification and quantification of similar organic compounds in various samples .

Environmental Studies

Researchers can use 3-Bromo-1-nitronaphthalene to study the environmental fate of brominated and nitrated compounds. Understanding its degradation pathways helps in assessing the environmental impact of related chemicals .

Computational Chemistry

In computational chemistry, 3-Bromo-1-nitronaphthalene serves as a model compound for simulations. Programs like Amber and GROMACS can use it to produce visualizations that help understand molecular dynamics and interactions .

Mecanismo De Acción

Target of Action

Similar compounds such as nitronaphthalenes are known to interact with various enzymes and proteins in the cell .

Biochemical Pathways

It is known that 1-nitronaphthalene, a related compound, is degraded by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This compound is an early intermediate in the naphthalene degradation pathway .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and excretion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1-nitronaphthalene. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological state of the cells it interacts with, including their metabolic activity and the presence of other compounds that could interact with 3-Bromo-1-nitronaphthalene.

Safety and Hazards

The safety data sheet for 3-Bromo-1-nitronaphthalene indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-bromo-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUKHFBRPMIOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356569 | |

| Record name | 3-bromo-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-nitronaphthalene | |

CAS RN |

102153-47-9 | |

| Record name | 3-bromo-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

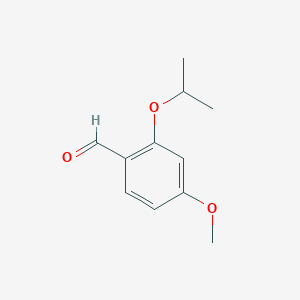

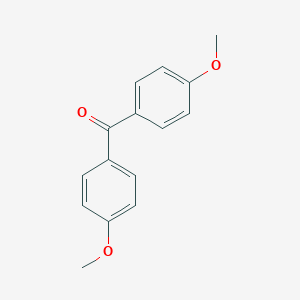

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)